2-(cis-4-Aminocyclohexyl)-N,N-dimethylacetamide
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Overview
Description
2-(cis-4-Aminocyclohexyl)-N,N-dimethylacetamide is a chemical compound with a unique structure that includes a cyclohexyl ring with an amino group in the cis configuration and an acetamide group with two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cis-4-Aminocyclohexyl)-N,N-dimethylacetamide typically involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at temperatures between 40-50°C in the presence of a palladium on carbon (Pd/C) catalyst under low pressure. The resulting 4-aminophenyl acetic acid is further hydrogenated at slightly higher temperatures (50-60°C) under increased pressure (1-4 bar). The final step involves heating the 4-aminocyclohexyl acetic acid to reflux in hydrochloric ethanol for 1-3 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as preparative liquid chromatography-mass spectrometry (LC-MS) ensures high-quality production suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-(cis-4-Aminocyclohexyl)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the acetamide group under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-(cis-4-Aminocyclohexyl)-N,N-dimethylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(cis-4-Aminocyclohexyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(cis-4-aminocyclohexyl)acetate Hydrochloride: Similar structure but with an ethyl ester group instead of the acetamide group.
2-(cis-4-Aminocyclohexyl)-2-propanol: Contains a hydroxyl group instead of the acetamide group.
Uniqueness
2-(cis-4-Aminocyclohexyl)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H20N2O |
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Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-(4-aminocyclohexyl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H20N2O/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h8-9H,3-7,11H2,1-2H3 |
InChI Key |
SURAIWHYYNQYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1CCC(CC1)N |
Origin of Product |
United States |
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